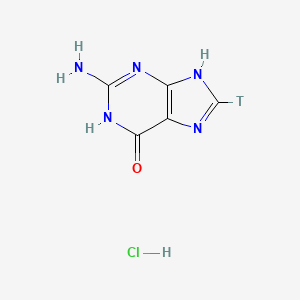
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride typically involves the alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring . This method ensures high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for cost, efficiency, and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit viral DNA synthesis by incorporating into the viral DNA chain, leading to chain termination. This mechanism is similar to that of other antiviral agents like acyclovir .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanine: A naturally occurring purine base found in DNA and RNA.
Acyclovir: An antiviral drug used to treat herpes simplex and herpes zoster.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Uniqueness
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other purine derivatives
Propriétés
Formule moléculaire |
C5H6ClN5O |
|---|---|
Poids moléculaire |
189.59 g/mol |
Nom IUPAC |
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H/i1T; |
Clé InChI |
IBAOFQIOOBQLHE-PXDSPCEXSA-N |
SMILES isomérique |
[3H]C1=NC2=C(N1)N=C(NC2=O)N.Cl |
SMILES canonique |
C1=NC2=C(N1)N=C(NC2=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



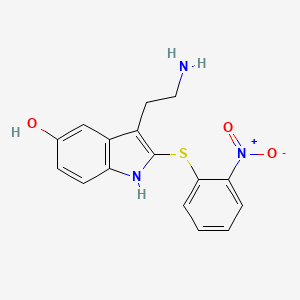
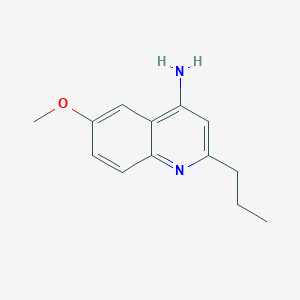
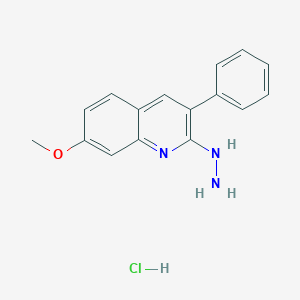



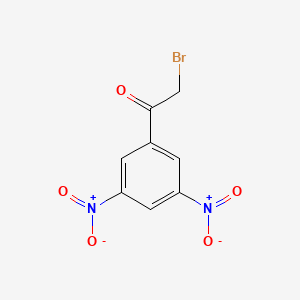

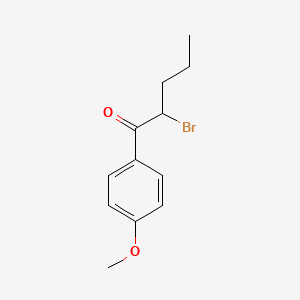
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
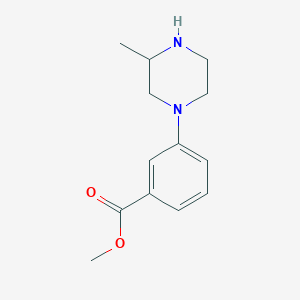

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
